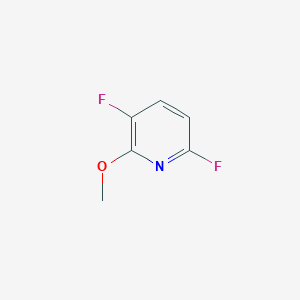

3,6-Difluoro-2-methoxypyridine

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental scaffolds in a vast number of biologically active molecules. tandfonline.com When fluorine is introduced into these heterocyclic structures, the resulting fluorinated heterocycles often exhibit enhanced biological activity and improved pharmacokinetic profiles. tandfonline.comresearchgate.net The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the metabolic stability of these compounds by blocking sites susceptible to oxidative metabolism. nih.govtandfonline.com This increased stability can lead to a longer biological half-life for drug candidates. tandfonline.com Furthermore, the introduction of fluorine can influence a molecule's conformation and electronic properties, which can lead to stronger binding interactions with biological targets. researchgate.netacs.org Consequently, fluorinated heterocycles are a major focus of contemporary chemical research, with applications spanning from oncology to infectious diseases. tandfonline.com

Overview of Fluorinated Pyridine (B92270) Scaffolds in Target Molecule Synthesis

Among the various classes of fluorinated heterocycles, fluorinated pyridines are of particular importance. The pyridine ring is a common motif in many pharmaceuticals and agrochemicals, and its fluorinated derivatives are highly sought-after building blocks in organic synthesis. researchgate.netuni-muenster.de The position of the fluorine atom on the pyridine ring can significantly influence the molecule's properties and biological activity. uni-muenster.de For instance, the introduction of fluorine can alter the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds and interact with biological receptors. acs.org

The synthesis of fluorinated pyridines can be challenging, often requiring specialized reagents and reaction conditions. acs.org However, significant progress has been made in developing new synthetic methods to access these valuable compounds. acs.orgnih.govresearchgate.net These methods include direct fluorination using electrophilic fluorinating agents like Selectfluor®, as well as nucleophilic aromatic substitution reactions on pre-functionalized pyridine rings. researchgate.netnih.gov The availability of a diverse range of fluorinated pyridine building blocks has enabled chemists to systematically explore the effects of fluorine substitution on the properties of target molecules.

Specific Context of 3,6-Difluoro-2-methoxypyridine within Fluorinated Pyridine Chemistry

This compound is a specific example of a polysubstituted fluorinated pyridine that serves as a versatile intermediate in organic synthesis. This compound features two fluorine atoms and a methoxy (B1213986) group on the pyridine ring, offering multiple sites for further functionalization. The presence and positions of these substituents create a unique electronic environment within the molecule, influencing its reactivity in subsequent chemical transformations.

The strategic placement of the fluorine atoms at the 3- and 6-positions, combined with the methoxy group at the 2-position, allows for selective reactions. For example, nucleophilic aromatic substitution reactions can be directed to specific positions on the ring based on the electronic and steric influences of the existing substituents. The methoxy group, in particular, can direct lithiation to adjacent positions, enabling the introduction of a wide range of electrophiles. chemicalbook.com The interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy group makes this compound a valuable tool for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical candidates and advanced materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1214323-06-4 |

|---|---|

Molecular Formula |

C6H5F2NO |

Molecular Weight |

145.11 g/mol |

IUPAC Name |

3,6-difluoro-2-methoxypyridine |

InChI |

InChI=1S/C6H5F2NO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 |

InChI Key |

PDETXUKXCGKHKX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=N1)F)F |

Origin of Product |

United States |

Elucidation of Reactivity Patterns and Mechanistic Insights of 3,6 Difluoro 2 Methoxypyridine

Nucleophilic Reactivity of the Fluorine Atoms in the Pyridine (B92270) Ring

The presence of electronegative atoms like nitrogen and fluorine significantly lowers the electron density of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This reaction is particularly facile for halopyridines, where the halogen acts as a leaving group. Fluorine, despite being a poor leaving group in aliphatic substitution, is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex. nih.govlibretexts.org The reactivity of fluoropyridines in SNAr reactions is often significantly greater than that of corresponding chloropyridines. nih.govacs.org

In 3,6-difluoro-2-methoxypyridine, nucleophilic attack is regioselectively directed. The positions activated for nucleophilic attack on a pyridine ring are C-2, C-4, and C-6, as the negative charge of the intermediate can be delocalized onto the ring nitrogen. uoanbar.edu.iq Consequently, the fluorine atom at the C-6 position is significantly more susceptible to substitution than the fluorine at the C-3 position. The C-6 position is activated by both the ring nitrogen and the two electron-withdrawing fluorine atoms. In contrast, attack at C-3 would not allow for resonance stabilization of the negative charge by the nitrogen atom, making this pathway energetically unfavorable.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C-6 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the aromaticity is restored by the elimination of the fluoride (B91410) ion. A wide range of nucleophiles can be employed in these transformations.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-6 Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Oxygen Nucleophiles | Sodium Methoxide (B1231860) (NaOMe) | 6-Alkoxy-3-fluoro-2-methoxypyridine |

| Sodium Phenoxide (NaOPh) | 3-Fluoro-2-methoxy-6-phenoxypyridine | |

| Nitrogen Nucleophiles | Ammonia (NH₃) | 6-Amino-3-fluoro-2-methoxypyridine |

| Dimethylamine (HNMe₂) | 3-Fluoro-N,N-dimethyl-2-methoxypyridin-6-amine | |

| Sulfur Nucleophiles | Sodium Thiophenoxide (NaSPh) | 3-Fluoro-2-methoxy-6-(phenylthio)pyridine |

Electrophilic and Radical Reactivity of the Pyridine Ring System

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. youtube.comquora.com This deactivation is exacerbated under the acidic conditions often required for EAS, as the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion with a full positive charge, which further repels incoming electrophiles. uoanbar.edu.iq

In this compound, the deactivating effect is amplified by the two strongly inductively withdrawing fluorine atoms. nih.gov While the methoxy (B1213986) group at the C-2 position is an activating group through resonance, its effect is insufficient to overcome the powerful deactivation by the ring nitrogen and two fluorine substituents. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are extremely difficult to achieve and require exceptionally harsh conditions, if they proceed at all. uoanbar.edu.iq If a reaction were forced, substitution would be expected at the least deactivated position, C-5, which is meta to the directing influence of the methoxy group and avoids the most severe deactivation at the C-4 position (para to the nitrogen). aklectures.com

The electron-deficient nature of the ring, however, makes it a potential candidate for radical reactions. Radical fluorination, for instance, is a complementary approach to other fluorination methods and involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org While specific studies on this compound are not prevalent, analogous electron-deficient heteroaromatics can undergo radical additions. nih.gov These reactions are typically less sensitive to the electronic donating or withdrawing nature of substituents compared to ionic reactions.

Influence of Substituents (Fluorine, Methoxy) on Reaction Pathways and Regioselectivity

The regioselectivity of reactions involving this compound is dictated by the complex interplay of the electronic properties of the three substituents and the pyridine nitrogen.

Pyridine Nitrogen: Acts as a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It strongly deactivates the ring towards electrophilic attack while activating the C-2, C-4, and C-6 positions for nucleophilic attack. uoanbar.edu.iq

Fluorine Substituents (C-3, C-6): These are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect significantly deactivates the entire ring to electrophilic attack. Conversely, they activate the ring for nucleophilic substitution, both by increasing the electrophilicity of the carbon atoms they are attached to and by stabilizing the anionic Meisenheimer intermediate. nih.gov

The combined influence of these substituents results in a highly polarized ring system where each position has a distinct electronic character, leading to predictable regioselectivity for different reaction types.

Table 2: Summary of Substituent Effects on the Regioselectivity of Reactions

| Ring Position | Dominant Electronic Effects | Predicted Reactivity for Nucleophilic Attack | Predicted Reactivity for Electrophilic Attack | Predicted Reactivity for Metalation (Deprotonation) |

|---|---|---|---|---|

| C-4 | -I from F (x2), -I/-M from N | Low | Low (highly deactivated) | High (acidic C-H) |

| C-5 | -I from F, -I/-M from N, +M from OMe | Low | Moderate (least deactivated site) | Moderate (acidic C-H) |

| C-6 | -I/-M from N, -I from F (x2) | High (activated by N and F) | Very Low (deactivated) | N/A (substituted) |

Metalation-Directed Functionalization Studies in Difluoromethoxypyridines

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This method relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent position. The 2-methoxy group is a well-established and effective DMG. acs.orgnih.gov

In the case of this compound, the typical ortho position to the methoxy group (C-3) is already substituted with a fluorine atom. However, the fluorine atoms themselves exert a strong acidifying effect on adjacent C-H bonds. The C-4 proton is positioned between two electron-withdrawing fluorine atoms (at C-3 and C-6), making it significantly acidic and a likely site for deprotonation by a strong base like lithium diisopropylamide (LDA) or a TMP-metal base (TMP = 2,2,6,6-tetramethylpiperidyl). nih.govznaturforsch.com Studies on the lithiation of 2,6-difluoropyridine (B73466) have shown that metalation occurs readily at the C-3 position, highlighting the ability of fluorine to direct deprotonation. acs.org

The metalation of this compound would thus likely occur at the C-4 position. The resulting organometallic intermediate (e.g., a 4-lithiated species) is a potent nucleophile that can be trapped with a wide variety of electrophiles, allowing for the introduction of diverse functional groups at this position with high regioselectivity. researchgate.netnih.gov

Table 3: Potential Functionalization of the C-4 Position via Metalation-Electrophile Quench

| Electrophile Class | Reagent Example | Functional Group Introduced |

|---|---|---|

| Alkylating Agents | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compounds | Benzaldehyde (B42025) (PhCHO) | Hydroxybenzyl (-CH(OH)Ph) |

| N,N-Dimethylformamide (DMF) | Formyl (-CHO) | |

| Carbon Dioxide (CO₂) | Carboxyl (-COOH) | |

| Silylating Agents | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |

| Boronating Agents | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic acid (-B(OH)₂) |

Applications of 3,6 Difluoro 2 Methoxypyridine As a Versatile Synthetic Building Block

Construction of Complex Fluorinated Heterocyclic Systems

The strategic placement of fluorine atoms and a methoxy (B1213986) group on the pyridine (B92270) core of 3,6-difluoro-2-methoxypyridine provides a versatile platform for the synthesis of a wide array of complex fluorinated heterocyclic systems. The fluorine atoms act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the regioselective introduction of various nucleophiles.

One of the primary applications of this compound is in the synthesis of multi-substituted pyridines. The differential reactivity of the fluorine atoms at the 3- and 6-positions can be exploited to achieve sequential substitutions, leading to the formation of unsymmetrically substituted pyridine derivatives. For instance, reaction with a nitrogen-based nucleophile can selectively displace one fluorine atom, leaving the other available for subsequent functionalization through cross-coupling reactions.

Furthermore, the pyridine nitrogen and the methoxy group can participate in cyclization reactions, enabling the construction of fused heterocyclic systems. For example, intramolecular cyclization of appropriately substituted derivatives of this compound can lead to the formation of novel fluorinated pyrido-fused heterocycles, which are of significant interest in medicinal chemistry.

A notable example involves the use of 2,6-difluoropyridine (B73466) derivatives in the synthesis of 3,6-disubstituted-1H-pyrazolo[3,4-b]pyridines. researchgate.net This is achieved by deprotonation of the 2,6-difluoropyridine followed by quenching with Weinreb amides to generate 2,6-difluoro-3-ketopyridines, which are key precursors to the desired pyrazolopyridines. researchgate.net While this example does not directly use the methoxy-substituted variant, the underlying reactivity principles are applicable.

Role in the Synthesis of Advanced Intermediates for Organic Synthesis

This compound serves as a crucial starting material for the preparation of a variety of advanced intermediates that are not readily accessible through other synthetic routes. The strategic functionalization of this building block allows for the introduction of diverse chemical handles, paving the way for further molecular elaboration.

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of the synthetic utility of this compound. The electron-deficient nature of the pyridine ring, enhanced by the two fluorine atoms, facilitates the attack of a wide range of nucleophiles, including amines, alcohols, and thiols. These reactions typically proceed under mild conditions and with high regioselectivity, affording a diverse library of substituted pyridine intermediates. For instance, the reaction with various amines can introduce amino functionalities, which are prevalent in many biologically active compounds.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, represent another powerful tool for the derivatization of this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of highly functionalized pyridine derivatives that can serve as key intermediates in the synthesis of complex natural products and pharmaceuticals.

Strategic Incorporation into Bioactive Molecule Scaffolds

The this compound scaffold is a privileged motif in medicinal chemistry, and its incorporation into bioactive molecules has led to the discovery of potent therapeutic agents. The fluorine atoms can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.

A prominent area where this building block has found application is in the development of kinase inhibitors. acs.orged.ac.uk Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine core can act as a scaffold to which various pharmacophoric groups are attached, and the fluorine atoms can engage in specific interactions with the kinase active site, enhancing the potency and selectivity of the inhibitor. For example, the synthesis of kinase inhibitors often involves the coupling of a fluorinated pyridine moiety with other heterocyclic systems. nih.gov

The synthesis of a potential PET agent for imaging B-Raf(V600E) in cancers involved the use of a 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)benzamide derivative, highlighting the importance of the difluoromethoxy-pyridine core in the development of diagnostic tools. nycu.edu.tw

Contributions to Advanced Functional Materials

The unique electronic and photophysical properties of fluorinated pyridine derivatives make them attractive candidates for applications in materials science. This compound has been explored as a building block for the synthesis of advanced functional materials with tailored optical and electronic properties.

One area of interest is in the development of organic light-emitting diodes (OLEDs). The introduction of fluorine atoms into organic molecules can modulate their energy levels and enhance their thermal stability, which are crucial parameters for efficient OLED performance. While direct use of this compound in OLEDs is not extensively documented, related fluorinated compounds have shown promise as p-type dopants in hole transport layers, leading to improved power efficiency and lower driving voltages. researchgate.net The synthesis of iridium(III) complexes containing fluorinated bipyridine ligands, which are used as phosphorescent emitters in OLEDs, demonstrates the utility of fluorinated pyridines in this field.

Furthermore, the incorporation of fluorinated pyridine units into liquid crystal structures can significantly influence their mesomorphic properties. The strong dipole moment associated with the C-F bond can lead to materials with high dielectric anisotropy, a key requirement for advanced liquid crystal displays.

Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Studies of 3,6 Difluoro 2 Methoxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 3,6-Difluoro-2-methoxypyridine, offering a window into the precise electronic environment of each nucleus.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Assignment

A complete structural assignment of this compound is achieved through the combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each of these nuclei provides unique and complementary information.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the methoxy (B1213986) protons and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of the aromatic protons are particularly informative, revealing the electronic effects of the fluorine and methoxy substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. The positions of the signals are highly sensitive to the electronic environment, with the carbons directly bonded to fluorine and oxygen exhibiting characteristic downfield shifts. The carbon atoms of the pyridine ring will also show distinct signals influenced by the substituents.

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for studying fluorinated organic compounds. The ¹⁹F NMR spectrum of this compound would show two distinct signals for the two non-equivalent fluorine atoms at the 3- and 6-positions. The chemical shifts and the coupling constants between the fluorine nuclei and with neighboring protons provide crucial information about the electronic structure and through-bond connectivity.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H (aromatic) | 7.0 - 8.0 | Doublet of doublets | J(H,F) |

| H (aromatic) | 6.5 - 7.5 | Doublet of doublets | J(H,F), J(H,H) |

| OCH₃ | 3.8 - 4.2 | Singlet | - |

| C-2 | 155 - 165 | Doublet | J(C,F) |

| C-3 | 140 - 150 | Doublet of doublets | J(C,F) |

| C-4 | 110 - 120 | Singlet | - |

| C-5 | 115 - 125 | Doublet | J(C,F) |

| C-6 | 150 - 160 | Doublet | J(C,F) |

| F-3 | -120 to -140 | Doublet | J(F,F) |

| F-6 | -70 to -90 | Doublet | J(F,F) |

Note: The above data is predicted and may vary from experimental values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR techniques are essential for unambiguously establishing the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons on the pyridine ring, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals in the pyridine ring and the methoxy protons to the methoxy carbon.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Behavior Studies Relevant to Reactivity

Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique for studying the size and aggregation state of molecules in solution. By measuring the diffusion coefficient of this compound under various conditions (e.g., different concentrations or in the presence of reactants), it is possible to gain insights into its aggregation behavior. Changes in aggregation can significantly impact the reactivity of the molecule, and DOSY can help to elucidate these effects.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the C-F stretching vibrations, the C-O stretching of the methoxy group, and the aromatic C=C and C=N stretching vibrations of the pyridine ring. The positions and intensities of these bands can be used to confirm the presence of these functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also exhibit bands corresponding to the various vibrational modes of the molecule. Certain vibrations, such as the symmetric stretching of the pyridine ring, may be more intense in the Raman spectrum than in the FT-IR spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H stretch (aromatic) | 3000 - 3100 | FT-IR, Raman |

| C-H stretch (methoxy) | 2850 - 3000 | FT-IR, Raman |

| C=N stretch (pyridine ring) | 1580 - 1620 | FT-IR, Raman |

| C=C stretch (pyridine ring) | 1400 - 1600 | FT-IR, Raman |

| C-O stretch (methoxy) | 1200 - 1300 | FT-IR |

| C-F stretch | 1000 - 1200 | FT-IR |

| Ring breathing | 980 - 1020 | Raman |

Note: These are general ranges and the exact positions of the bands will be specific to the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of this compound and for studying its fragmentation patterns upon ionization.

Exact Mass Determination: HRMS can measure the mass of the molecular ion with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental composition of the molecule, confirming the presence of the expected number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

Fragmentation Pathway Analysis: By analyzing the masses of the fragment ions produced in the mass spectrometer, it is possible to deduce the fragmentation pathways of the molecule. This information provides valuable insights into the strength of different bonds within the molecule and can help to confirm the proposed structure. For this compound, common fragmentation pathways might involve the loss of a methyl radical from the methoxy group, or the cleavage of the pyridine ring.

Computational Chemistry Investigations of 3,6 Difluoro 2 Methoxypyridine

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. A DFT study of 3,6-Difluoro-2-methoxypyridine would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Subsequent electronic structure calculations on the optimized geometry would yield fundamental properties such as the total energy, the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. This gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Prediction of Advanced Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming molecular structure. For this compound, theoretical calculations could provide:

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical predictions of 1H, 13C, and 19F NMR chemical shifts are essential for structural elucidation.

Infrared (IR) and Raman Spectra: Calculation of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and their corresponding absorption wavelengths, providing insight into the molecule's photophysical properties.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical studies could investigate its reactivity in various chemical transformations. This would involve locating the transition state structures for proposed reaction pathways. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor governing the reaction rate. Such studies could shed light on the regioselectivity of reactions involving this substituted pyridine (B92270).

Analysis of Acidity and Basicity (pKa) Perturbations by Fluorine and Methoxy (B1213986) Substituents and Complexation Effects

The nitrogen atom in the pyridine ring imparts basic character. The acidity and basicity of this compound, quantified by its pKa value, are significantly modulated by the electron-withdrawing fluorine atoms and the electron-donating methoxy group. Computational methods can predict pKa values with reasonable accuracy. Such calculations would involve determining the Gibbs free energy change for the protonation/deprotonation of the molecule, often using an implicit solvent model to simulate aqueous conditions. Understanding these perturbations is critical for predicting the molecule's behavior in biological systems and for designing complexation strategies.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show regions of negative potential (color-coded in red) around the nitrogen atom and the oxygen atom of the methoxy group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (color-coded in blue) would highlight areas prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For this compound, an NBO analysis would quantify the hybridization of the atomic orbitals, the nature of the chemical bonds (sigma and pi), and the extent of electron delocalization from lone pairs into antibonding orbitals. This analysis would offer insights into hyperconjugative and resonance effects, which are crucial for understanding the molecule's stability and reactivity. The interactions between the lone pairs of the fluorine and oxygen atoms with the pyridine ring's pi-system would be of particular interest.

Future Directions and Emerging Research Avenues for Difluoromethoxypyridines

Development of Novel Catalytic and Stereoselective Synthetic Methods

The synthesis of highly substituted and stereochemically complex fluorinated pyridines remains a significant challenge. Future progress heavily relies on the innovation of new catalytic systems that offer enhanced efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Visible-light photoredox catalysis has emerged as a powerful tool for forming C–F and C–O bonds under gentle conditions. nih.gov Future research is expected to harness this technology for the synthesis of difluoromethoxypyridines, potentially enabling reactions that are difficult to achieve with conventional thermal methods. These photocatalytic strategies can facilitate the generation of radical intermediates, opening up new pathways for difluoromethylation and methoxylation of pyridine (B92270) rings. mdpi.com For instance, methods developed for the photocatalytic oxy-difluoromethylation of alkenes to produce CHF₂-containing heterocycles could be adapted for pyridine systems. mdpi.com

Transition metal catalysis, particularly with rhodium(III), is another promising frontier for constructing substituted fluoropyridine cores through C–H functionalization. nih.gov This approach allows for the direct introduction of functional groups onto the pyridine ring, bypassing the need for pre-functionalized starting materials. Developing catalytic cycles that can regioselectively install fluorine and methoxy (B1213986) groups on a pyridine scaffold would represent a significant step forward.

Furthermore, the development of stereoselective methods is crucial, especially for applications in life sciences where chirality can dictate biological activity. While significant strides have been made in the stereoselective synthesis of fluorinated heterocycles like pyrrolidines, applying these principles to difluoromethoxypyridines is an area ripe for exploration. nbinno.com Future work will likely focus on designing chiral catalysts that can control the three-dimensional arrangement of substituents during the synthesis, leading to the production of single-enantiomer products.

Table 1: Emerging Catalytic Strategies for Fluorinated Heterocycle Synthesis

| Catalytic Strategy | Key Features | Potential Application for Difluoromethoxypyridines |

|---|---|---|

| Visible-Light Photoredox Catalysis | Utilizes light energy, mild reaction conditions, generates radical intermediates. | Direct difluoromethylation and/or methoxylation of pyridine precursors. |

| Transition Metal (e.g., Rh(III)) Catalysis | Enables C-H bond activation and functionalization. | Construction of the substituted pyridine core with high regioselectivity. |

| Asymmetric Catalysis | Employs chiral catalysts to control stereochemistry. | Enantioselective synthesis of chiral difluoromethoxypyridine derivatives. |

Integration into Advanced Functional Materials

The unique properties imparted by fluorine make fluorinated pyridines highly attractive candidates for use in advanced functional materials. nbinno.com The strong carbon-fluorine bond enhances thermal and chemical stability, while the high electronegativity of fluorine profoundly influences the electronic properties of a molecule. nbinno.comrsc.org These attributes are critical for applications in organic electronics and high-performance polymers. nbinno.comsemanticscholar.org

In the field of organic electronics, such as in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, precise control over molecular energy levels (HOMO and LUMO) is essential for efficient device performance. The incorporation of fluorine atoms is a well-established strategy to lower these energy levels. rsc.org Consequently, integrating 3,6-difluoro-2-methoxypyridine moieties into conjugated organic molecules or polymers could lead to materials with improved electron injection/transport capabilities and greater resistance to oxidative degradation. rsc.org Furthermore, non-covalent interactions involving fluorine (e.g., C–H···F) can influence the solid-state packing of molecules, which in turn affects charge carrier mobility, a key parameter for semiconductor performance. rsc.org

The development of high-performance polymers is another promising application. The high reactivity of fluorinated pyridines, particularly towards nucleophilic aromatic substitution (SNAr), allows them to be used as monomers for creating fluoropolymers. semanticscholar.org These materials are known for their exceptional thermal stability and chemical resistance. semanticscholar.org Difluoromethoxypyridine units could be incorporated into polymer backbones or as pendant groups to fine-tune properties such as solubility, processability, and thermal characteristics, leading to new materials for demanding applications in aerospace, electronics, and specialized coatings. nbinno.comsemanticscholar.org

Table 2: Potential Applications in Advanced Functional Materials

| Material Class | Key Benefit of Fluorination | Potential Role of Difluoromethoxypyridines |

|---|---|---|

| Organic Electronics (e.g., OLEDs) | Lowers HOMO/LUMO energy levels, enhances stability. | Building blocks for electron-transporting or emissive materials with improved performance and longevity. nbinno.comrsc.org |

| High-Performance Polymers | Increases thermal stability and chemical resistance. | Monomers for the synthesis of novel fluoropolymers with tailored properties. semanticscholar.org |

| Specialized Coatings | Provides durability and resistance to environmental degradation. | Additives or core components for robust and stable surface coatings. nbinno.com |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3,6-Difluoro-2-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential fluorination and methoxylation of pyridine precursors. For example, halogen exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMF) at 120–150°C can introduce fluorine atoms at positions 3 and 5. Methoxylation is achieved via nucleophilic substitution with NaOMe/MeOH under reflux . Key factors affecting yield include stoichiometry of fluorinating agents, reaction time, and temperature control to minimize side reactions like demethylation .

Q. Which analytical techniques are essential for characterizing this compound, and what data should researchers prioritize?

- Methodological Answer :

- LCMS : Confirm molecular ion peaks (e.g., m/z 161.0 [M+H]⁺) and monitor purity. Use acidic mobile phases (e.g., 0.1% TFA) to enhance resolution .

- ¹H/¹⁹F NMR : Identify methoxy protons (~δ 3.9 ppm) and fluorine coupling patterns (e.g., JF-F for adjacent fluorines) .

- HPLC : Assess purity (>95%) with retention time consistency under standardized conditions (e.g., C18 column, acetonitrile/water gradient) .

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms deactivates the pyridine ring, reducing reactivity in Suzuki-Miyaura couplings. Use Pd(OAc)₂/XPhos catalysts with elevated temperatures (100–120°C) and excess boronic acids to overcome this. Monitor for defluorination side products via LCMS .

Advanced Research Questions

Q. How can researchers resolve contradictory regioselectivity data in the functionalization of this compound?

- Methodological Answer : Conflicting regiochemical outcomes often arise from solvent polarity or catalyst choice. For example, nitration may favor the 4-position in HNO₃/H₂SO₄ due to meta-directing effects of fluorine, but switch to 5-position under micellar catalysis. Validate via NOESY NMR or X-ray crystallography .

Q. What strategies mitigate fluorinated byproduct formation during methoxy group introduction?

- Methodological Answer : Demethylation or over-fluorination can occur under harsh conditions. Use milder alkoxylation agents (e.g., MeONa instead of MeOH/H₂SO₄) and lower temperatures (60–80°C). Add KI to stabilize intermediates. Post-reaction purification via column chromatography (SiO₂, hexane/EtOAc) is critical .

Q. How do solvent and temperature affect the stability of this compound in long-term storage?

- Methodological Answer : Degradation via hydrolysis of methoxy groups is accelerated in protic solvents (e.g., H₂O) or acidic conditions. Store under inert gas (N₂/Ar) at –20°C in anhydrous DCM or THF. Monitor stability via periodic HPLC-UV (λ = 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.